(R)-Methyl 2-(ethylamino)propanoate
Description
(R)-Methyl 2-(ethylamino)propanoate is a chiral amino acid ester characterized by an ethylamino substituent at the C2 position and a methyl ester group at the carboxyl terminus. These analogs are often synthesized via asymmetric catalysis or protection-deprotection strategies, as seen in the referenced studies .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl (2R)-2-(ethylamino)propanoate |
InChI |
InChI=1S/C6H13NO2/c1-4-7-5(2)6(8)9-3/h5,7H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
PDWIKEWZWZGBKT-RXMQYKEDSA-N |
Isomeric SMILES |
CCN[C@H](C)C(=O)OC |
Canonical SMILES |
CCNC(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2R)-2-(ethylamino)propanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-(ethylamino)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl (2R)-2-(ethylamino)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control of reaction conditions, leading to a more sustainable and scalable production method.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(ethylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: (2R)-2-(ethylamino)propanoic acid.
Reduction: (2R)-2-(ethylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2R)-2-(ethylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(ethylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (2R)-2-(ethylamino)propanoic acid, which can then interact with biological targets. The ethylamino group may also play a role in binding to specific sites on enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural differences between (R)-Methyl 2-(ethylamino)propanoate and related compounds from the evidence:
Key Observations:
- Substituent Complexity: The target compound’s ethylamino group is simpler than the heptenylamino () or bis(chloroethyl)amino () groups, likely enhancing its metabolic stability compared to halogenated analogs .
- Solubility : ’s compound is soluble in dichloromethane (DCM) and ethyl acetate (EtOAc) due to its hydrophobic phenyl/heptenyl chains , whereas the target’s aliphatic ethyl group may improve aqueous solubility.
- Synthetic Routes : The target could be synthesized via direct alkylation, contrasting with Pd-catalyzed asymmetric N-allylation () or epoxidation () .
Spectroscopic and Analytical Data
The table below compares spectroscopic properties of analogs from the evidence with inferred data for the target:
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
